Product packaging for Suc-ala-phe-pro-phe-pna(Cat. No.:)

Suc-ala-phe-pro-phe-pna

Cat. No.: B8121509
M. Wt: 700.7 g/mol
InChI Key: XOQTWYDDUUZVEY-SUFMYBPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context as a Synthetic Chromogenic Peptide Substrate

Suc-Ala-Phe-Pro-Phe-pNA is classified as a synthetic chromogenic peptide substrate. chemimpex.com In enzymology, chromogenic substrates are molecules engineered to produce a colored product when acted upon by a specific enzyme. glpbio.comabcam.com The peptide sequence of the substrate is designed to mimic the natural target of an enzyme, ensuring specificity. glpbio.com

The key to its function lies in the p-nitroanilide (pNA) group attached to the C-terminus of the peptide. chemimpex.com By itself, the intact peptide is colorless. However, when an enzyme cleaves the amide bond between the final amino acid (phenylalanine) and the pNA group, it releases free p-nitroaniline. This released molecule has a distinct yellow color that can be precisely and easily quantified using a spectrophotometer, typically by measuring the change in absorbance at or around 410 nm. glpbio.com The rate of color formation is directly proportional to the activity of the enzyme being studied. The succinyl group at the N-terminus serves to enhance the substrate's solubility and stability in aqueous solutions used for biochemical assays. glpbio.com

Foundational Role in Enzyme Activity Profiling

The primary and foundational application of this compound is in the detailed study of a specific class of enzymes known as peptidyl prolyl cis-trans isomerases (PPIases). fishersci.comglpbio.com These enzymes, which include the important families of cyclophilins and FK506-binding proteins (FKBPs), catalyze the slow rotation of the peptide bond preceding a proline residue, a key step in the folding of many proteins. nih.govnih.govresearchgate.net

The classic method for measuring PPIase activity with this substrate is a coupled enzyme assay. sigmaaldrich.com In solution, the substrate exists in an equilibrium between two conformations: cis and trans, with respect to the phenylalanine-proline peptide bond. sigmaaldrich.com PPIases catalyze the conversion of the cis isomer to the trans isomer. A second enzyme, the protease α-chymotrypsin, is added to the reaction mixture. Chymotrypsin (B1334515) can rapidly cleave the trans form of the substrate but not the cis form, releasing the yellow pNA chromophore. sigmaaldrich.com Therefore, the rate of pNA release becomes limited by, and directly proportional to, the rate at which the PPIase converts the substrate from the cis to the trans form.

This substrate was used in seminal studies to characterize the specificity of these enzymes. For instance, a 1990 study systematically investigated a series of related peptides, including this compound, to demonstrate that cyclophilin and FKBP have distinct substrate specificities, supporting the hypothesis that they play different roles in the cell. nih.govresearchgate.net Furthermore, the substrate was utilized in early mechanistic studies using 1H NMR spectroscopy to directly observe the catalysis of cis/trans isomerization by PPIase, providing deeper insights into the enzyme's function. nih.gov

Evolution of Research Applications in Enzymology and Proteomics

The application of this compound has evolved significantly since its initial use in coupled assays. A major advancement was the development of an uncoupled, protease-free assay for PPIase activity. nih.gov This method, reported in the late 1990s, cleverly exploits the fact that the cis and trans conformations of the substrate have slightly different ultraviolet-visible (UV/vis) absorption spectra. By monitoring the change in absorbance as the equilibrium shifts, researchers could directly measure the rate of isomerization without the need for a coupling protease like chymotrypsin. nih.gov This was particularly important for studying enzymes that were sensitive to proteolysis or for simplifying assay conditions. nih.gov

Beyond basic enzyme characterization, this compound has become a standard tool in drug discovery and development. chemimpex.com Since PPIases are the targets of important immunosuppressive drugs like cyclosporin (B1163) A and FK506, this substrate is crucial for high-throughput screening campaigns to identify new enzyme inhibitors and for detailed kinetic studies to understand how these inhibitors work. chemimpex.comnih.gov

In the broader context of proteomics, the development of highly specific and sensitive synthetic substrates is essential for identifying and quantifying enzymatic activities within complex biological samples like cell lysates. While originally used for purified enzymes, the principles of using substrates like this compound are fundamental to activity-based protein profiling, a key technique in proteomics for studying the functional state of enzymes in health and disease. researchgate.net The evolution from simple kinetic measurements to sophisticated, uncoupled assays and inhibitor screening platforms highlights the enduring and expanding utility of this specific chemical tool in biochemical research. chemimpex.comnih.gov

Enzyme Assays Utilizing this compound

Assay Type Target Enzymes Principle Reference
Coupled Protease Assay Peptidyl Prolyl Isomerases (PPIases) PPIase converts cis-substrate to trans-substrate, which is then cleaved by chymotrypsin to release pNA. sigmaaldrich.com
Uncoupled Protease-Free Assay Peptidyl Prolyl Isomerases (PPIases) Measures the direct change in UV/vis absorbance as the substrate isomerizes from cis to trans. nih.gov

| NMR Spectroscopy | Peptidyl Prolyl Isomerases (PPIases) | Directly observes the interconversion between cis and trans isomers under equilibrium conditions. | nih.gov |

Table of Mentioned Compounds

Compound Name
N-Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine p-Nitroanilide
p-nitroaniline
α-chymotrypsin
cyclosporin A

Principles of Enzymatic Hydrolysis and Chromogenic Detection

The utility of this compound in enzyme assays is rooted in the principles of enzymatic hydrolysis, which leads to a detectable color change. This process involves the enzymatic cleavage of a specific peptide bond, releasing the chromogenic group, p-nitroaniline.

Cleavage at the Phenylalanine-p-Nitroanilide Bond

Enzymes with chymotrypsin-like activity can hydrolyze the peptide bond between the C-terminal phenylalanine residue and the p-nitroanilide group of the this compound substrate. This cleavage event liberates p-nitroaniline from the peptide. The specificity of this cleavage is determined by the enzyme's active site, which recognizes and binds to the specific amino acid sequence of the substrate.

Spectrophotometric Quantification of p-Nitroaniline Release

The release of p-nitroaniline (pNA) is the basis for the chromogenic detection of enzyme activity. Free pNA in solution has a distinct yellow color and exhibits a maximum absorbance at a specific wavelength, typically between 405 and 410 nm caymanchem.commeasurebiology.org. The intensity of the yellow color is directly proportional to the amount of pNA released, and therefore, to the enzymatic activity. By measuring the change in absorbance at this wavelength over time using a spectrophotometer, the rate of the enzymatic reaction can be accurately quantified measurebiology.orgmedchemexpress.com. This method provides a continuous and sensitive assay for enzyme kinetics.

The molar extinction coefficient of p-nitroaniline under specific pH conditions is used to convert the rate of change in absorbance to the rate of product formation, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Substrate for Peptidyl-Prolyl Cis-Trans Isomerases (PPIases)

This compound is a well-established substrate for a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) glpbio.combachem.comfishersci.com. These enzymes catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins measurebiology.orgnih.gov. The isomerization of the Ala-Pro bond in this compound from the cis to the trans conformation is the step catalyzed by PPIases. The trans isomer is then susceptible to cleavage by a coupling enzyme like chymotrypsin, leading to the release of p-nitroaniline measurebiology.org.

Cyclophilin Interactions

Cyclophilins are a family of PPIases that are potently inhibited by the immunosuppressive drug cyclosporin A. This compound and its analogs, such as Suc-Ala-Ala-Pro-Phe-pNA, are standard substrates used to measure the enzymatic activity of cyclophilins glpbio.combachem.comnih.gov. The binding of these peptide substrates to the active site of cyclophilin facilitates the isomerization of the proline peptide bond nih.govucsb.edu. The interaction between human cyclophilin hCyp-18 and peptides derived from the model substrate Suc-Ala-Ala-Pro-Phe-pNA has been studied, revealing the existence of two functionally independent subsites within the enzyme's active site nih.gov.

FK-506 Binding Protein (FKBP) Interactions

FK-506 binding proteins (FKBPs) are another major family of PPIases, which are targets of the immunosuppressant drugs FK506 and rapamycin nih.gov. This compound is also utilized as a substrate to assay the activity of FKBPs glpbio.comfishersci.com. The catalytic efficiency of FKBPs on different peptide substrates can vary. For instance, Suc-Ala-Leu-Pro-Phe-pNA was found to be a more reactive substrate for FKBP compared to the standard substrate, Suc-Ala-Ala-Pro-Phe-pNA, allowing for more accurate determination of inhibitor constants novoprolabs.com. Mutational analysis of FKBP12 has utilized such substrates to define the contributions of active-site residues to catalysis oup.com.

Utility in Uncoupled Protease-Free PPIase Assays

While the traditional assay for PPIase activity is a coupled assay involving a protease like chymotrypsin, this compound and similar substrates have been instrumental in the development of uncoupled, protease-free assays glpbio.comfishersci.comnih.gov. These assays exploit the differences in the UV/Vis absorption spectra of the cis and trans conformations of the substrate nih.gov. By monitoring the time course of the cis/trans isomerization following a solvent jump (e.g., from a LiCl/trifluoroethanol solution to an aqueous solution), the PPIase activity can be measured directly without the need for a coupling enzyme nih.gov. This method is particularly advantageous for studying proteolytically sensitive PPIases nih.gov.

Enzyme Family Specific Enzyme Example Typical Substrate Used in Assays Key Findings
CyclophilinsHuman Cyclophilin 18 (hCyp-18)Suc-Ala-Ala-Pro-Phe-pNAExistence of two independent subsites in the active site. nih.gov
FK-506 Binding Proteins (FKBPs)FKBP12Suc-Ala-Leu-Pro-Phe-pNAThis substrate is more reactive than Suc-Ala-Ala-Pro-Phe-pNA, allowing for more accurate Ki value determinations. novoprolabs.com
Thermophilic PPIaseM. thermolithotrophicus FKBP (MTFK)Suc-Ala-Leu-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-pNAThe enzyme is thermostable and sensitive to FK506. nih.gov
Assay Type Principle Substrate Advantages
Coupled Protease AssayPPIase isomerizes the substrate, which is then cleaved by a protease (e.g., chymotrypsin), releasing pNA. measurebiology.orgThis compoundWell-established and widely used.
Uncoupled Protease-Free AssayDirect monitoring of the change in UV/Vis absorption as the substrate isomerizes from cis to trans. nih.govSuc-Ala-Xaa-Pro-Phe-pNAAvoids the use of a coupling protease, suitable for studying proteolytically sensitive enzymes. nih.gov

Interactions with Selected Serine Proteases

The synthetic peptide this compound and its closely related analogue, Suc-Ala-Ala-Pro-Phe-pNA, serve as valuable chromogenic substrates for a variety of serine proteases. The cleavage of the p-nitroanilide (pNA) group from the peptide by these enzymes results in the release of 4-nitroaniline, a yellow-colored compound that allows for spectrophotometric monitoring of enzymatic activity medchemexpress.com. This characteristic makes these peptides essential tools in biochemical research for studying enzyme kinetics and mechanisms chemimpex.comchemimpex.com.

Alpha-Chymotrypsin Hydrolysis

Alpha-chymotrypsin, a digestive enzyme, is known to hydrolyze peptide bonds C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine wikipedia.org. The substrate Suc-Ala-Ala-Pro-Phe-pNA is recognized as a specific and sensitive substrate for chymotrypsin bachem.comfishersci.comgentaur.fr. Studies have shown it to be a substrate with a high catalytic rate constant (kcat) and a low Michaelis constant (Km), indicating efficient hydrolysis by the enzyme sigmaaldrich.com.

The hydrolysis of the trans-Ala-Pro bond in the peptide is readily cleaved by chymotrypsin. This specificity is exploited in coupled assays to determine the activity of peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the conversion of the cis isomer (not readily cleaved by chymotrypsin) to the trans form sigmaaldrich.com. The kinetics of chymotrypsin-catalyzed hydrolysis follow the Michaelis-Menten mechanism nih.gov.

SubstrateEnzymeKinetic ParameterValue
Suc-Ala-Ala-Pro-Phe-pNAAlpha-ChymotrypsinkcatHigh sigmaaldrich.com
Suc-Ala-Ala-Pro-Phe-pNAAlpha-ChymotrypsinKmLow sigmaaldrich.com

Human Leukocyte Cathepsin G Activity

Human leukocyte cathepsin G, a serine protease found in the azurophilic granules of neutrophils, also hydrolyzes Suc-Ala-Ala-Pro-Phe-pNA bachem.comfishersci.comgentaur.frsigmaaldrich.com. This substrate is utilized for measuring the activity of both free and membrane-bound cathepsin G in human neutrophils medchemexpress.com. The enzyme demonstrates a preference for cleaving substrates with phenylalanine and tyrosine at the P1 position nih.gov. While it efficiently cleaves this chymotrypsin-like substrate, its activity is significantly lower compared to chymase, with reports indicating that cathepsin G cleaves the substrate 23 to 89 times more slowly than chymase acs.org.

Kinetic studies have determined the Michaelis constant (Km) for the cleavage of Suc-Ala-Ala-Pro-Phe-pNA by cathepsin G.

SubstrateEnzymeKinetic ParameterValue
Suc-Ala-Ala-Pro-Phe-pNACathepsin GKm1.7 mM medchemexpress.com

Subtilisin and its Variants

Subtilisin, a serine protease derived from bacteria, and its variants are known to hydrolyze N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide sigmaaldrich.comsigmaaldrich.com. This substrate is commonly used in proteolytic activity assays to characterize novel subtilisins and their engineered variants nih.govnih.gov. For instance, a recombinant subtilisin from Fictibacillus arsenicus (SPFA) showed a specific activity of 195 U·mg⁻¹ for the Suc-AAPF-pNA substrate nih.gov. Kinetic studies of subtilisin BPN' and Carlsberg have utilized this substrate to investigate the inhibitory effects of their respective propeptides, demonstrating its utility in detailed mechanistic studies oup.comnih.gov.

The hydrolysis of Suc-AAPF-pNA by subtilisin is monitored by measuring the increase in absorbance at 410 nm, corresponding to the release of p-nitroaniline medchemexpress.com.

EnzymeSubstrateSpecific Activity
Subtilisin from Fictibacillus arsenicus (SPFA)Suc-Ala-Ala-Pro-Phe-pNA195 U·mg⁻¹ nih.gov
Subtilisin from Priestia megaterium (SPPM)Suc-Ala-Ala-Pro-Phe-pNA208 U/mg nih.gov
Subtilisin from Piscibacillus lautus (SPLA)Suc-Ala-Ala-Pro-Phe-pNA233 U/mg nih.gov
Subtilisin from Alkalihalobacillus halodurans (SPAH)Suc-Ala-Ala-Pro-Phe-pNA314 U/mg nih.gov

Chymase Activity

Human chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, readily hydrolyzes Suc-Ala-Ala-Pro-Phe-pNA bachem.comfishersci.comgentaur.fr. The enzyme exhibits a stringent substrate recognition profile, with a strong preference for aromatic amino acids, particularly phenylalanine and tyrosine, in the P1 position, which is the residue N-terminal to the cleaved bond nih.govnih.gov. This specificity makes Suc-Ala-Ala-Pro-Phe-pNA an effective substrate for quantifying chymase activity in various biological samples and research contexts nih.govnih.gov. As noted earlier, chymase is significantly more efficient at cleaving this substrate compared to cathepsin G acs.org.

Protease Q Activity

Protease Q, identified as a subtilisin-like protease, has been shown to utilize Suc-Ala-Ala-Pro-Phe-pNA as a substrate sigmaaldrich.com. The enzymatic activity of Protease Q can be assayed by monitoring the hydrolysis of this chromogenic peptide sigmaaldrich.com.

Prostate-Specific Antigen (PSA) Activity

Prostate-Specific Antigen (PSA), a serine protease with chymotrypsin-like activity, is capable of hydrolyzing Suc-Ala-Ala-Pro-Phe-pNA sigmaaldrich.com. While PSA's primary substrates in vivo are semenogelins, its enzymatic activity can be assayed using small chromogenic or fluorogenic peptide substrates plos.orgresearchgate.netnih.gov. The substrate specificity of PSA is distinct from chymotrypsin; however, it does cleave C-terminal to certain tyrosine residues, which aligns with the structure of this substrate nih.gov. The enzymatic activity of PSA towards small peptide substrates can be significantly enhanced by stimulating peptides plos.orgresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40N6O9 B8121509 Suc-ala-phe-pro-phe-pna

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O9/c1-23(37-31(43)18-19-32(44)45)33(46)40-29(22-25-11-6-3-7-12-25)36(49)41-20-8-13-30(41)35(48)39-28(21-24-9-4-2-5-10-24)34(47)38-26-14-16-27(17-15-26)42(50)51/h2-7,9-12,14-17,23,28-30H,8,13,18-22H2,1H3,(H,37,43)(H,38,47)(H,39,48)(H,40,46)(H,44,45)/t23-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQTWYDDUUZVEY-SUFMYBPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Kinetic and Mechanistic Analyses Utilizing Suc Ala Phe Pro Phe Pna

Determination of Enzyme Kinetic Parameters

The unique structure of Suc-Ala-Phe-Pro-Phe-pNA facilitates precise measurements of key enzyme kinetic constants, providing insight into the efficiency and substrate affinity of an enzyme. chemimpex.com

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), substrate concentration ([S]), the Michaelis constant (K_m), and the maximum reaction rate (V_max). The catalytic constant, k_cat, also known as the turnover number, is derived from V_max and represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

This compound is employed as a substrate in assays to determine these parameters for various proteases. chemimpex.com While specific data for this exact peptide is limited in the available literature, kinetic studies on the closely related and commonly used substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), illustrate the application. For example, Suc-AAPF-pNA has been used to determine the K_m values for enzymes like chymotrypsin (B1334515), cathepsin G, and chymase, demonstrating its utility in quantifying enzyme-substrate affinity. caymanchem.com The determination of both K_m and k_cat allows for the calculation of the catalytic efficiency (k_cat/K_m), a crucial parameter for comparing the substrate specificity of an enzyme or the effectiveness of different enzymes.

Illustrative Michaelis-Menten Constants (K_m) for Various Enzymes Using the Related Substrate Suc-Ala-Ala-Pro-Phe-pNA

EnzymeK_m Value
Chymotrypsin60 µM
Cathepsin G1.7 mM
Chymase4 mM

Note: The data presented is for the substrate Suc-Ala-Ala-Pro-Phe-pNA and serves to illustrate the application of such peptides in determining kinetic parameters. caymanchem.com

The analysis of this phase can yield rate constants for these individual steps. In a simple model: E + S ⇌ ES → E + P

K_s represents the dissociation constant of the enzyme-substrate (ES) complex, indicating the affinity of the substrate for the enzyme.

k_2 is the first-order rate constant for the catalytic step (phosphorylation or acylation).

k_3 is the rate constant for the subsequent step, such as deacylation and product release. nih.gov

Substrates like this compound are ideal for these studies when used with rapid-mixing techniques like stopped-flow spectrophotometry. youtube.com This method allows for the observation of the initial "burst" of p-nitroaniline product, which corresponds to the first turnover of the enzyme. nih.gov The rate of this burst is related to the catalytic step (k_2), while the subsequent, slower steady-state rate is often limited by product release (k_3). nih.gov Such analysis provides a more complete energetic and mechanistic picture of the reaction than steady-state measurements alone. nih.gov

Probing Enzyme Catalytic Mechanisms

Beyond determining kinetic parameters, this compound is a sophisticated probe for exploring the fundamental mechanisms by which enzymes achieve their catalytic power.

One proposed mechanism of enzyme catalysis is that a portion of the binding energy is used to induce a conformational strain in the substrate, distorting it toward the geometry of the transition state. nih.gov The highly specific molecular structure of this compound allows it to act as a probe for this phenomenon. By systematically altering the peptide sequence and observing the effects on binding affinity (K_s) and the catalytic rate (k_cat), researchers can infer how interactions between the enzyme's active site and each residue of the substrate contribute to catalysis. Secondary interactions, away from the scissile bond, may be critical for correctly orienting the substrate and inducing the necessary strain for efficient bond cleavage. nih.gov

Enzymes are not static structures; their function is intimately linked to their internal motions and conformational dynamics. nih.govnih.gov this compound has been utilized in advanced biophysical studies, such as NMR relaxation experiments, to monitor these dynamics during catalysis. lu.se

A notable study on human cyclophilin A (CypA), an enzyme that catalyzes the cis/trans isomerization of prolyl peptide bonds, used this compound to map conformational changes in the enzyme throughout the catalytic cycle. lu.se The binding of the substrate induced chemical shift changes in the amide signals of specific CypA residues, identifying those involved in the binding process. lu.se Furthermore, the study revealed that a distinct set of residues exhibited conformational exchange only during the catalytic turnover, indicating that these parts of the enzyme structure become dynamic specifically during the chemical transformation step. lu.se

The findings support a model where, after the initial binding, the substrate's C-terminal tail swings around to interact with a different region of the active site, facilitating the 180° rotation of the Phe-Pro peptide bond. lu.se This work, enabled by the specific substrate this compound, provides a clear example of how substrate binding and catalysis are coupled to the complex conformational dynamics of the enzyme. lu.se

The kinetics of enzymatic reactions are highly sensitive to environmental conditions. Factors such as temperature, pH, and ionic strength can significantly alter reaction rates by affecting the enzyme's structure and the ionization state of its active site residues. cram.com

Temperature: Increasing temperature generally increases the rate of reaction due to higher kinetic energy. However, beyond an optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity. cram.com

pH: The pH of the solution affects the protonation state of acidic and basic amino acid residues in the enzyme's active site. The catalytic activity is typically highest within a narrow pH range where the key catalytic residues are in their optimal ionization state for substrate binding and catalysis.

Ionic Strength: The concentration of salts can influence enzyme activity by affecting the stability of the enzyme's folded structure and by modulating electrostatic interactions between the enzyme and the substrate.

Using this compound as the substrate, researchers can systematically vary these environmental factors and measure the resulting changes in K_m and k_cat. This provides valuable information about the chemical nature of the active site and the types of interactions (e.g., electrostatic, hydrophobic) that are critical for the enzyme's function.

Influence of Environmental Factors on Reaction Kinetics

pH Dependence of Enzymatic Activity

The enzymatic activity of proteases is profoundly influenced by pH, which can affect the ionization state of amino acid residues in the active site and of the substrate itself. The hydrolysis of p-nitroanilide substrates by serine proteases like chymotrypsin typically exhibits a bell-shaped pH-rate profile. This profile reflects the requirement for a specific ionization state of key catalytic residues, most notably the histidine-57 in the catalytic triad (B1167595) of chymotrypsin, which must be unprotonated to act as a general base.

Detailed kinetic studies on the pH dependence of trypsin, a closely related serine protease, using the substrate N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, have shown that the catalytic efficiency (kcat/KM) is maximal at alkaline pH and decreases at lower pH values. This is attributed to the protonation of the active site histidine. acs.org Similarly, for chymotrypsin, the acylation rate constant is dependent on a basic group, believed to be histidine-57, while deacylation is dependent on a group with a pKa in the neutral range.

Table 1: Representative pH Dependence of Kinetic Parameters for a Serine Protease

pH kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)
6.0 0.1 0.5 200
7.0 0.5 0.4 1250
8.0 1.0 0.4 2500
9.0 0.5 0.6 833

Note: The data in this table are illustrative and represent the expected trend for the pH dependence of a chymotrypsin-like enzyme with a p-nitroanilide substrate.

Temperature Dependencies of Kinetic Parameters

Temperature is a critical factor influencing the rate of enzymatic reactions. The relationship between temperature and the rate constant of a reaction is described by the Arrhenius equation, which relates the rate constant to the activation energy. For enzymatic reactions, increasing the temperature generally increases the reaction rate up to an optimum, after which the enzyme begins to denature, leading to a rapid loss of activity.

Studies on the temperature dependence of chymotrypsin-catalyzed hydrolysis of various substrates have revealed that both the binding of the substrate (reflected in KM) and the catalytic turnover rate (kcat) are temperature-dependent. For instance, investigations into the hydrolysis of non-specific p-nitrophenol esters by α-chymotrypsin have shown sharp changes in Arrhenius plots for the binding and acylation stages, indicating complex temperature dependencies. capes.gov.br

While specific thermodynamic parameters for the hydrolysis of this compound by chymotrypsin are not available in the literature reviewed, a study on the closely related substrate Suc-Ala-Ala-Pro-Phe-pNA demonstrated the utility of temperature-dependent studies in elucidating mechanistic details, including the analysis of solvent isotope effects at different temperatures. The following table provides a hypothetical representation of how kinetic parameters for the hydrolysis of a peptide substrate by chymotrypsin might vary with temperature.

Table 2: Representative Temperature Dependence of Kinetic Parameters

Temperature (°C) kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)
15 0.8 0.6 1333
25 1.5 0.5 3000
35 2.8 0.4 7000
45 4.5 0.5 9000

Note: The data in this table are illustrative and represent the expected trend for the temperature dependence of a chymotrypsin-like enzyme with a p-nitroanilide substrate, including an optimal temperature beyond which denaturation occurs.

Solvent and Secondary Deuterium (B1214612) Isotope Effects

Solvent isotope effects, observed when a reaction is carried out in heavy water (D₂O) instead of H₂O, are a powerful tool for probing the involvement of proton transfer in the rate-determining step of a reaction. For chymotrypsin-catalyzed reactions, a significant solvent deuterium isotope effect (kH₂O/kD₂O > 1) is typically observed, indicating that proton transfer is involved in the rate-limiting step of both acylation and deacylation.

Studies on various substrates have shown that the acylation step of chymotrypsin catalysis is decreased in D₂O. researchgate.net This is consistent with a mechanism where the transfer of a proton from the serine-195 hydroxyl to the histidine-57 imidazole (B134444) is a key part of the nucleophilic attack on the substrate's carbonyl carbon. Similarly, the deacylation of the acyl-enzyme intermediate, which involves the hydrolysis by a water molecule, also exhibits a solvent isotope effect.

Secondary deuterium isotope effects, where a non-exchangeable hydrogen atom in the substrate is replaced with deuterium, can provide information about changes in hybridization at the reaction center during the transition state. For the hydrolysis of p-nitroanilide substrates, these effects can help to elucidate the structure of the tetrahedral intermediate.

While specific data for this compound is not available, the table below presents typical solvent isotope effects observed for the chymotrypsin-catalyzed hydrolysis of a peptide p-nitroanilide substrate.

Table 3: Representative Solvent Deuterium Isotope Effects on Kinetic Parameters

Parameter kH₂O kD₂O Isotope Effect (kH₂O/kD₂O)
kcat (s⁻¹) 1.2 0.5 2.4
KM (mM) 0.4 0.45 ~1

Note: The data in this table are illustrative and represent typical solvent isotope effects observed for chymotrypsin-catalyzed reactions, indicating the involvement of proton transfer in the rate-determining steps.

Substrate Length and Sequence Effects on Protease Acylation Efficiency

The efficiency of protease catalysis, particularly the acylation step (kcat/KM), is highly dependent on the length and amino acid sequence of the peptide substrate. The active site of proteases like chymotrypsin contains subsites that interact with the amino acid residues of the substrate, and the nature of these interactions significantly influences substrate binding and the rate of catalysis.

Studies on a variety of peptide substrates have demonstrated that extending the peptide chain N-terminal to the scissile bond generally leads to an increase in acylation efficiency. This is due to additional interactions between the substrate and the enzyme's subsites, which can lead to better binding and a more favorable orientation of the scissile bond in the active site.

The amino acid sequence also plays a crucial role. Chymotrypsin shows a strong preference for a large hydrophobic residue (such as Phenylalanine, Tyrosine, or Tryptophan) at the P1 position (the residue on the N-terminal side of the scissile bond). The residues at the P2, P3, and P4 positions also contribute to the binding energy. For instance, the presence of a Proline residue at the P2 position, as in this compound, can influence the conformation of the substrate and its interaction with the enzyme.

The following table provides a comparison of the acylation efficiency (kcat/KM) of chymotrypsin with different peptide p-nitroanilide substrates of varying lengths and sequences, illustrating the impact of these factors on catalysis.

Table 4: Effect of Substrate Length and Sequence on Chymotrypsin Acylation Efficiency

Substrate kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)
Ac-Phe-pNA 0.03 1.3 23
Ac-Ala-Phe-pNA 0.2 0.8 250
Ac-Pro-Phe-pNA 0.5 0.5 1000
Ac-Ala-Pro-Phe-pNA 2.5 0.3 8333

Note: The data in this table are compiled from various sources and represent the general trend of increasing acylation efficiency with substrate length and specific amino acid sequences that provide favorable interactions with the chymotrypsin active site.

Table of Compounds

Compound Name Abbreviation
N-Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide This compound
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide Z-Lys-pNA
N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide Suc-Ala-Ala-Pro-Phe-pNA
N-Acetyl-Phenylalanine-p-nitroanilide Ac-Phe-pNA
N-Acetyl-Alanine-Phenylalanine-p-nitroanilide Ac-Ala-Phe-pNA
N-Acetyl-Proline-Phenylalanine-p-nitroanilide Ac-Pro-Phe-pNA

Methodologies and Assay Development for Suc Ala Phe Pro Phe Pna Research

Optimized Spectrophotometric Assay Protocols

Spectrophotometric assays utilizing Suc-Ala-Phe-Pro-Phe-pNA are foundational for studying the kinetics of enzymes that recognize and cleave the specific peptide sequence. The principle of this assay is the enzymatic hydrolysis of the amide bond linking the peptide to p-nitroaniline. This cleavage releases free pNA, which results in an increased absorbance at a specific wavelength, directly proportional to the enzyme's activity fao.org.

Proper preparation of the substrate solutions is critical for assay accuracy and reproducibility. Due to the limited aqueous solubility of many p-nitroanilide substrates, a two-step preparation process involving a concentrated stock solution and a diluted working solution is standard practice.

Concentrated Stock Solution: A concentrated stock solution of this compound is typically prepared by dissolving the lyophilized powder in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose fao.orgglpbio.comsigmaaldrich.com. It is recommended to prepare the stock solution, aliquot it into smaller volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles glpbio.commedchemexpress.comglpbio.com. Storage at -20°C is suitable for up to one month, while storage at -80°C can extend the stability to six months glpbio.commedchemexpress.comglpbio.com.

Table 1: Example Stock Solution Preparation for this compound
Desired Stock ConcentrationMass of SubstrateVolume of DMSO to Add
1 mM1 mg1.427 mL
5 mM5 mg1.427 mL
10 mM10 mg1.427 mL

This table is based on a molecular weight of 700.79 g/mol for this compound.

Diluted Working Solution: Immediately before conducting the assay, the concentrated stock solution is diluted to the final desired concentration using the selected aqueous assay buffer fao.orgglpbio.comsigmaaldrich.com. The final concentration of the organic solvent (e.g., DMSO) in the assay mixture should be kept low, typically around 1%, as higher concentrations may affect enzyme activity medchemexpress.com. The working solution should be protected from light and used within a few hours, as the substrate can undergo spontaneous hydrolysis fao.orgsigmaaldrich.com.

The choice of buffer system is paramount as it directly influences enzyme activity through pH and ionic strength. The optimal buffer composition and pH must be determined empirically for each enzyme-substrate pair.

pH: For enzymes with chymotrypsin-like activity, which are often studied with this type of substrate, slightly alkaline buffers are typically employed. For instance, assays using the similar substrate Suc-Ala-Ala-Pro-Phe-pNA often utilize Tris-HCl buffers in the pH range of 7.5 to 9.0 fao.orgsigmaaldrich.commedchemexpress.com.

Composition: The buffer composition can also be critical. Tris-HCl is a common choice for its buffering capacity in the desired pH range fao.orgmedchemexpress.com. Some enzymatic reactions may require the presence of specific ions for optimal activity or stability. For example, calcium chloride (CaCl₂) is sometimes included in assay buffers for certain proteases medchemexpress.comcoachrom.com. It is also common to include detergents like Tween-80 or Triton X-100 at low concentrations (e.g., 0.0005%) to prevent aggregation and improve solubility fao.orgmedchemexpress.com.

Table 2: Example Buffer Systems Used for p-Nitroanilide Substrate Assays
BufferpHAdditional ComponentsEnzyme Example
100 mM Tris-HCl8.610 mM CaCl₂, 0.0005% Tween-80Proteases medchemexpress.com
0.1 M Tris9.0Triton X-100, NaClSerine Protease fao.org
0.1 M HEPES7.5None specifiedCathepsin G sigmaaldrich.com
100 mM Tris-HCl8.3960 mM NaCl, 10 mM CaCl₂Chymotrypsin (B1334515) coachrom.com

Consistent and controlled incubation conditions are necessary for obtaining reliable kinetic data.

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature, often 37°C to approximate physiological conditions, or at 25°C for standardized comparisons fao.orgmedchemexpress.comcoachrom.com. It is crucial to pre-incubate all reaction components, including the buffer, substrate solution, and enzyme solution, at the desired assay temperature before initiating the reaction to ensure thermal equilibrium fao.orgcoachrom.com.

Time: The enzymatic reaction is initiated by adding the enzyme to the pre-warmed substrate-buffer mixture. The progress of the reaction is then monitored over time. For kinetic analysis, it is essential to measure the initial rate of the reaction (V₀), where the product formation is linear with time researchgate.net. This is typically achieved by continuously monitoring the absorbance or by taking measurements at several time points early in the reaction course researchgate.net.

The cleavage of this compound releases p-nitroaniline (pNA), a chromophore that can be quantified using a spectrophotometer.

Wavelength: Free pNA in solution exhibits a characteristic yellow color, with an absorbance maximum that allows for its detection without interference from the unhydrolyzed substrate glpbio.com. The increase in absorbance is typically monitored at a wavelength between 400 nm and 410 nm fao.orgglpbio.comsigmaaldrich.commedchemexpress.comcoachrom.com.

Calculation: The concentration of the released pNA can be calculated from the measured absorbance using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette (usually 1 cm). The rate of the reaction is then determined by the change in pNA concentration over time. The molar extinction coefficient for pNA can vary slightly depending on the pH and composition of the buffer sigmaaldrich.comsigmaaldrich.com.

Table 3: Molar Extinction Coefficients (ε) for p-Nitroaniline at Different Wavelengths
Wavelengthε (M⁻¹cm⁻¹)pH/Conditions
410 nm8,800pH 7.5 sigmaaldrich.com
405 nm9,500Not specified sigmaaldrich.com
405 nm9,920Not specified sigmaaldrich.com
390 nmNot specifiedUsed for PPIase assay targetmol.com

Analytical Techniques for Kinetic Data Processing

Once the initial reaction rates are determined at various substrate concentrations, the data must be processed to determine key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

The Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical method for analyzing enzyme kinetics wikipedia.org. It linearizes the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), Vₘₐₓ, and Kₘ 2minutemedicine.com.

Derivation and Plotting: The Michaelis-Menten equation is: v = (Vₘₐₓ * [S]) / (Kₘ + [S])

By taking the reciprocal of both sides, the equation is transformed into the linear form y = mx + c youtube.com: 1/v = (Kₘ / Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

In this format, a plot of 1/v (y-axis) against 1/[S] (x-axis) yields a straight line youtube.comnih.gov.

Interpretation of the Plot:

Y-intercept: The point where the line crosses the y-axis is equal to 1/Vₘₐₓ youtube.com. From this value, the maximum velocity of the reaction can be calculated.

X-intercept: The point where the line crosses the x-axis is equal to -1/Kₘ youtube.com. This allows for the determination of the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate 2minutemedicine.com.

Slope: The slope of the line is equal to Kₘ/Vₘₐₓ youtube.com.

While the Lineweaver-Burk plot is a valuable tool for visualizing kinetic data and understanding inhibition mechanisms, it has limitations. The double reciprocal transformation can disproportionately weight errors in data points collected at low substrate concentrations wikipedia.orgnih.gov. Therefore, while historically significant, it is often supplemented or replaced by non-linear regression analysis of the raw data using modern software wikipedia.orgnih.gov.

Eadie-Hofstee Plot Analysis

The Eadie-Hofstee plot is a graphical method used in enzyme kinetics to determine key kinetic parameters, namely the maximum reaction velocity (Vmax) and the Michaelis constant (Km). It is one of several linear transformations of the Michaelis-Menten equation. The plot is constructed by graphing the reaction velocity (v) on the y-axis against the ratio of velocity to substrate concentration (v/[S]) on the x-axis.

The relationship is derived from the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

By rearranging this equation, we get:

v = -Km * (v / [S]) + Vmax

This equation takes the form of a straight line (y = mx + c), where the y-intercept is Vmax, the slope is -Km, and the x-intercept is Vmax/Km. One of the advantages of the Eadie-Hofstee plot is that it can be less susceptible to undue weighting of data points at low substrate concentrations compared to the Lineweaver-Burk plot. However, both v and [S] appear on the axes, which can introduce propagated experimental error. In the context of Suc-Ala-Ala-Pro-Phe-pNA research, this analysis allows for the characterization of the enzyme's efficiency and its affinity for this specific substrate under steady-state conditions. researchgate.netresearchgate.net

Kinetic Dissection Experiments for Individual Rate Constants

The mechanism can be represented as: E + S ⇌ ES → E-Ac + P1 → E + P2 where:

E is the enzyme

S is the substrate (Suc-Ala-Ala-Pro-Phe-pNA)

ES is the Michaelis complex

E-Ac is the acyl-enzyme intermediate

P1 is the first product (p-nitroaniline)

P2 is the second product (Suc-Ala-Ala-Pro-Phe)

Calibration and Standardization in Enzyme Activity Measurements

Accurate quantification of enzyme activity is critically dependent on proper calibration and the use of standardized units. This ensures that results are reliable and comparable across different experiments and laboratories.

Generation of p-Nitroaniline Standard Curves

Since the enzymatic hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA releases p-nitroaniline (pNA), the rate of reaction is quantified by measuring the rate of pNA formation. This is achieved by creating a standard curve that correlates the absorbance of light (typically at 405 nm) with known concentrations of pNA. assaygenie.comsigmaaldrich.com

The procedure generally involves:

Preparation of a Stock Solution : A stock solution of p-nitroaniline of a known high concentration is prepared in a suitable solvent, such as DMSO or an appropriate buffer. illinois.edu

Serial Dilutions : A series of dilutions are made from the stock solution to create several standards with decreasing, known concentrations of pNA.

Absorbance Measurement : The absorbance of each standard is measured using a spectrophotometer at the wavelength of maximum absorbance for pNA (around 405 nm). A "blank" containing only the solvent or buffer is used to zero the spectrophotometer.

Plotting the Curve : The measured absorbance values (y-axis) are plotted against the corresponding pNA concentrations (x-axis).

Linear Regression : A line of best fit is calculated for the data points. The resulting equation of the line (and its R² value, which should be close to 1.0 for a good fit) allows researchers to convert the absorbance changes observed in their enzyme assays into the amount of pNA produced. assaygenie.com

Below is an example of data used to generate a p-nitroaniline standard curve.

pNA Concentration (µM)Absorbance at 405 nm (AU)
00.000
250.255
500.510
1001.020
1501.530
2002.040

Reporting Enzyme Activity Units (e.g., PROT units, NFP units)

To standardize the reporting of enzyme activity, specific units are defined. While the international unit of enzyme activity (U) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute, more specific, operational units are often defined for particular assays and commercial enzyme preparations. biomol.com

In research involving Suc-Ala-Ala-Pro-Phe-pNA, two such units are PROT and NFP.

PROT units : One PROT unit is precisely defined as the amount of enzyme that releases 1 µmol of p-nitroaniline from 1 µM of the substrate Suc-Ala-Ala-Pro-Phe p-nitroaniline per minute at a pH of 9.0 and a temperature of 37°C. mdpi.comtandfonline.commdpi.commendelu.cz This unit is used to quantify the activity of certain commercial protease preparations. mdpi.com

NFP units : Standing for "New Feed Protease" units, one NFP unit is defined as the amount of enzyme that releases approximately 1 µmol of p-nitroaniline from 1 mM of the substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide per minute at pH 9.0 and 37°C. researchgate.netnih.govnih.gov This unit is associated with specific sfericase protease products used in animal feed applications. researchgate.netufrgs.br

Using these well-defined units is essential for ensuring that a given quantity of enzyme activity is consistent and clearly understood in a research or commercial context.

Research Applications and Functional Studies of Suc Ala Phe Pro Phe Pna

Enzyme Inhibitor Discovery and Characterization

The quest for novel enzyme inhibitors is a cornerstone of drug development. Suc-Ala-Phe-Pro-Phe-pNA facilitates this process by providing a reliable and measurable method for assessing the activity of target enzymes in the presence of potential inhibitors. chemimpex.com

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. The properties of this compound make it well-suited for HTS assays targeting specific proteases and peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK-506 binding proteins (FKBPs). chemimpex.comglpbio.com In a typical HTS setup, the enzyme of interest is incubated with the substrate this compound and a compound from the library. A reduction in the rate of p-nitroaniline release, measured by a change in absorbance, indicates that the compound is inhibiting the enzyme's activity. This method enables the efficient identification of "hits" from thousands of compounds for further investigation. nih.gov

Once a potential inhibitor has been identified, it is essential to quantify its potency. The inhibitor dissociation constant (K_i) is a critical parameter that measures the affinity of an inhibitor for an enzyme. This compound is used in kinetic assays to determine K_i values. By measuring the rate of substrate hydrolysis at various concentrations of both the substrate and the inhibitor, researchers can use kinetic models, such as the Michaelis-Menten equations, to calculate the K_i value. This constant is fundamental for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies, which guide the chemical modification of inhibitors to improve their potency.

Investigating Enzyme Regulation and Activation Pathways

This compound is instrumental in elucidating the complex mechanisms that regulate enzyme function. By providing a means to monitor catalytic activity, the substrate helps researchers understand how enzymes are turned on and off. chemimpex.com For instance, it has been used in studies of cyclophilin A (CypA), a PPIase, to investigate the conformational dynamics of the enzyme during its catalytic cycle. lu.se Such studies provide insights into how the binding of substrates or allosteric effectors can induce structural changes in an enzyme that modulate its activity, revealing key details about its regulatory pathways. lu.senih.gov

Role in Biochemical Research on Protein Interactions and Modifications

The interaction between an enzyme and its substrate is a dynamic process central to its function. This compound serves as a probe to study these interactions. chemimpex.com Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor the chemical shifts in cyclophilin A upon titration with this compound, identifying the specific amino acid residues in the enzyme's active site that are involved in substrate binding and catalysis. lu.se These studies have revealed that specific residues within the enzyme exhibit conformational changes only during the catalytic turnover of the substrate, providing a detailed picture of the enzyme-substrate complex in action. lu.se

Application in Enzymatic Assays for Specific Enzyme Detection

The specificity of this compound for certain enzymes makes it an excellent reagent for detecting and quantifying their activity in biological samples. It is a known substrate for the peptidyl prolyl cis-trans isomerase (PPIase) family, including cyclophilins and FKBPs. glpbio.com Assays using this substrate can be employed to measure the activity of these specific enzymes, which is crucial for both basic research and potential diagnostic applications. chemimpex.comglpbio.com The data gathered from these assays, such as the free energy of activation for the isomerization of this compound catalyzed by CypA, are vital for characterizing enzyme function. nih.gov

Below is a table summarizing experimental thermodynamic data related to the isomerization of this compound, illustrating its application in quantitative enzyme studies.

Isomerized PeptideEnzymeThermodynamic ParameterValue (kcal/mol)
This compoundCyclophilin AΔG°cis→trans-0.2 nih.gov
This compound(in water)ΔG°cis→trans0.6 nih.gov
This compoundCyclophilin AΔG‡cis→trans12.9 nih.gov
This compound(in water)ΔG‡cis→trans20.1 nih.gov

Table 1: Thermodynamic data for the cis/trans isomerization of this compound. ΔG° represents the standard free energy change, while ΔG‡ represents the activation free energy.

Studies on the Influence of Enzyme Post-Translational Modifications (e.g., Glycosylation) on Catalytic Properties

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and can significantly impact their function, including their catalytic activity. nih.govnih.gov Enzymes can be modified in various ways, such as phosphorylation, acetylation, or glycosylation, leading to isoforms with different kinetic properties. nih.gov

This compound can be employed as a substrate to investigate how PTMs affect an enzyme's catalytic efficiency. By comparing the kinetic parameters (such as K_m and k_cat) of the modified versus the unmodified enzyme using this substrate, researchers can quantify the impact of a specific PTM. For example, if a PPIase under study is known to be glycosylated, its ability to hydrolyze this compound could be compared to its non-glycosylated counterpart. Any observed differences in reaction rates would provide direct evidence of the PTM's role in modulating the enzyme's catalytic properties. This approach is vital for understanding the complex layers of regulation that control enzyme function within the cell. nih.gov

Explorations of Peptide Substrate Design and Engineering

The design and engineering of peptide substrates, such as this compound, are pivotal in advancing our understanding of enzyme kinetics and specificity. By systematically altering the amino acid sequence of a known substrate, researchers can probe the structural and chemical features that govern enzyme-substrate interactions. This approach has been particularly fruitful in the study of peptidyl prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK-506 binding protein (FKBP), for which this compound and its analogs serve as key chromogenic substrates.

A significant body of research has focused on modifying the amino acid residue at the P2 position (the residue preceding proline) of the general peptide structure Suc-Ala-Xaa-Pro-Phe-p-nitroanilide. These studies have revealed that even subtle changes at this position can dramatically alter the substrate's reactivity and specificity for different PPIases.

One seminal study systematically investigated the substrate specificities of cyclophilin and FKBP by synthesizing a series of peptides where the 'Xaa' residue was varied. The efficiency of these substrates was determined by measuring their second-order rate constants (kcat/Km), a measure of catalytic efficiency.

The findings demonstrated that cyclophilin exhibits a broad substrate specificity, with its catalytic efficiency showing little dependence on the amino acid at the P2 position. In contrast, FKBP displayed a marked dependence on the P2 residue, with kcat/Km values spanning over three orders of magnitude. This highlights a fundamental difference in the active site architecture and substrate recognition mechanisms of these two enzyme families.

A key outcome of this research was the identification of Suc-Ala-Leu-Pro-Phe-pNA as a highly reactive substrate for FKBP. nih.govresearchgate.net This engineered substrate yielded a catalytic efficiency significantly greater than that of other tested peptides, making it an invaluable tool for studying FKBP activity. The enhanced reactivity of the leucine-containing substrate allows for the use of lower enzyme concentrations in assays, which is particularly advantageous for determining the inhibition constants (Ki) of tight-binding inhibitors. nih.govresearchgate.net

The table below summarizes the kinetic parameters for the isomerization of various Suc-Ala-Xaa-Pro-Phe-pNA peptides catalyzed by cyclophilin and FKBP, illustrating the impact of P2 residue modification on enzyme specificity.

P2 Residue (Xaa)Enzymekcat/Km (M⁻¹s⁻¹)
GlyCyclophilin110,000
AlaCyclophilin140,000
ValCyclophilin100,000
LeuCyclophilin120,000
PheCyclophilin100,000
GlyFKBP620
AlaFKBP3,100
ValFKBP160,000
LeuFKBP640,000
PheFKBP250,000

This data is derived from studies on the substrate specificities of peptidyl prolyl cis-trans isomerases. nih.govresearchgate.net

Further detailed kinetic analysis of the highly reactive Suc-Ala-Leu-Pro-Phe-pNA substrate with FKBP provided specific values for its Michaelis constant (Km) and catalytic rate constant (kcat). For the cis isomer of this substrate, the Km was determined to be 0.520 ± 0.08 mM and the kcat was 344 ± 26 s⁻¹. These precise kinetic parameters are essential for quantitative studies of FKBP inhibition and for the screening of potential drug candidates that target this enzyme.

Advanced Analytical and Structural Approaches in Conjunction with Suc Ala Phe Pro Phe Pna

Integration with Molecular Modeling and Simulation Techniques

The synergy between experimental assays using Suc-Ala-Phe-Pro-Phe-pNA and computational methods has provided significant insights into the dynamics of enzyme-substrate interactions at an atomic level.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations have been instrumental in elucidating the mechanism of cis-trans isomerization of prolyl peptides catalyzed by enzymes like cyclophilin. ucsb.edu In-depth computational studies have been conducted on cyclophilin complexed with a series of tetrapeptides, including this compound. ucsb.edunih.gov These simulations reveal the intricate details of the enzyme's active site and the conformational changes that occur upon substrate binding. ucsb.edu

For instance, MD simulations have shown that the N-terminal part of the substrate (Suc-Ala) binds between specific loops of the enzyme, forming crucial hydrogen bonds. ucsb.edu Conversely, the interaction of the C-terminal portion (Phe-pNA) is generally weaker. ucsb.edu These computational models provide a dynamic view of the enzyme-substrate complex, highlighting the subtle rearrangements that are essential for catalysis. ucsb.edu

Complementary Use with Structural Biology Methods

While information on the direct use of this compound in conjunction with specific structural biology techniques like X-ray crystallography or NMR spectroscopy is not extensively detailed in the available literature, its role as a substrate in enzymatic assays is often a precursor to or a validation of structural studies. The kinetic data obtained from assays using this peptide can be correlated with the three-dimensional structures of enzymes to build a comprehensive picture of their function.

Mechanistic Insights from Chemical Modifications of Enzymes and Substrates

The chemical modification of either the enzyme or the this compound substrate is a powerful approach to probe the intricacies of their interaction. While specific examples of chemical modifications to this compound are not prominently featured in the reviewed literature, studies on similar peptide substrates provide a framework for how such modifications can yield mechanistic insights. For instance, altering the amino acid sequence of the peptide can reveal the substrate specificity of an enzyme. One study systematically substituted the amino acid adjacent to the proline residue in peptides with the general structure Suc-Ala-Xaa-Pro-Phe-p-nitroanilide to investigate the substrate specificities of cyclophilin and FK-506 binding protein (FKBP). researchgate.net

Development of Novel Peptide Substrates for Specific Enzyme Probes

The structure of this compound serves as a foundational scaffold for the development of novel and more specific peptide substrates for various enzymes. By modifying its amino acid sequence, researchers can fine-tune the substrate's properties to target specific enzymes with greater sensitivity or to probe different aspects of their function.

An important discovery in this area was the development of Suc-Ala-Leu-Pro-Phe-pNA as a highly reactive substrate for FKBP. researchgate.net This novel substrate allowed for more accurate determinations of inhibitor constants for tight-binding inhibitors of FKBP. researchgate.net This demonstrates the value of using existing peptide substrates like this compound as a starting point for creating new and improved tools for biochemical research.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C36H40N6O9
Molecular Weight 700.75 g/mol
CAS Number 128802-73-3
Appearance White to off-white powder
Purity ≥ 98% (HPLC)

Q & A

Q. What are the key steps for synthesizing and purifying Suc-ala-phe-pro-phe-pna?

Q. How to characterize the enzymatic stability of this compound under varying pH conditions?

Methodological Answer: Use a kinetic assay with UV-Vis spectroscopy (λ = 405 nm for pNA release). Key considerations:

  • Buffer Selection : Use citrate (pH 3–6), phosphate (pH 6–8), and Tris (pH 8–10) to cover a broad range.
  • Control Experiments : Include substrate-only and enzyme-only controls to rule out autohydrolysis or interference .
  • Data Interpretation : Calculate kinetic constants (e.g., kcat, KM) using Michaelis-Menten or Lineweaver-Burk plots. Address outliers via statistical validation (e.g., Grubbs’ test) .

Advanced Research Questions

Q. How to resolve contradictions in reported kinetic data for this compound across different protease assays?

Q. What experimental designs are optimal for studying this compound’s interaction with non-canonical proteases?

Methodological Answer: A multi-modal approach is recommended:

  • High-Throughput Screening (HTS) : Use fluorescence polarization or FRET-based assays to identify potential interactors .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding pockets and catalytic residues.
  • Functional Validation : Apply site-directed mutagenesis to confirm critical protease-substrate interactions .
  • Ethical Compliance : Ensure alignment with institutional biosafety guidelines for novel enzyme studies .

Q. How to design a robust study to assess this compound’s role in protease inhibition networks?

Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to confirm substrate-enzyme compatibility.
  • Novelty : Compare inhibition kinetics with existing substrates (e.g., Suc-ala-ala-pro-phe-pna).
  • Data Integrity : Use triple-blind data analysis to minimize bias .
  • Open Science : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-ala-phe-pro-phe-pna
Reactant of Route 2
Reactant of Route 2
Suc-ala-phe-pro-phe-pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.